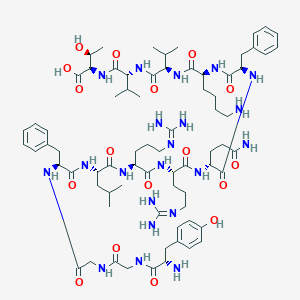![molecular formula C16H19N3O4S B15073309 (2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid CAS No. 33993-48-5](/img/structure/B15073309.png)
(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-(+)-Ampicillin is a semi-synthetic derivative of penicillin that belongs to the aminopenicillin class of antibiotics. It is widely used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, meningitis, salmonellosis, and endocarditis . This compound is effective against both gram-positive and gram-negative bacteria, making it a broad-spectrum antibiotic .
准备方法
Synthetic Routes and Reaction Conditions
L-(+)-Ampicillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The key steps involve the acylation of 6-aminopenicillanic acid with D-phenylglycine chloride hydrochloride under alkaline conditions . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of L-(+)-Ampicillin involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis to convert it into L-(+)-Ampicillin. The fermentation process uses Penicillium chrysogenum or other suitable microorganisms to produce the precursor compound . The subsequent chemical synthesis is optimized for high efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
L-(+)-Ampicillin undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, L-(+)-Ampicillin can hydrolyze to form penicilloic acid.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides and reduction to form sulfides.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of L-(+)-Ampicillin.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Major Products Formed
Penicilloic Acid: Formed through hydrolysis.
Sulfoxides and Sulfides: Formed through oxidation and reduction reactions, respectively.
科学研究应用
L-(+)-Ampicillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies involving bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively used in clinical research to evaluate its efficacy against different bacterial strains and to develop new formulations.
Industry: Utilized in the production of veterinary medicines and as a standard in quality control processes.
作用机制
L-(+)-Ampicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of cell wall synthesis . This leads to the weakening of the cell wall and ultimately causes cell lysis and death. The primary molecular targets are the PBPs, which are essential for maintaining the integrity of the bacterial cell wall .
相似化合物的比较
Similar Compounds
Amoxicillin: Another aminopenicillin with a similar spectrum of activity but better oral absorption.
Penicillin G: Effective mainly against gram-positive bacteria and less stable in acidic conditions.
Cefalexin: A first-generation cephalosporin with a similar mechanism of action but a broader spectrum of activity.
Uniqueness
L-(+)-Ampicillin is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It is also more stable in acidic conditions compared to Penicillin G, making it suitable for oral administration .
属性
CAS 编号 |
33993-48-5 |
|---|---|
分子式 |
C16H19N3O4S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9?,10-,11+,14-/m1/s1 |
InChI 键 |
AVKUERGKIZMTKX-UWFZAAFLSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



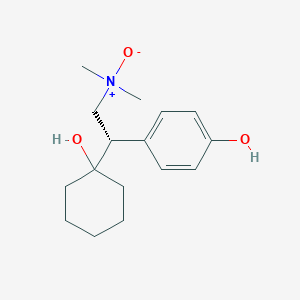
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
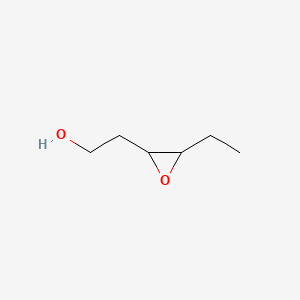
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
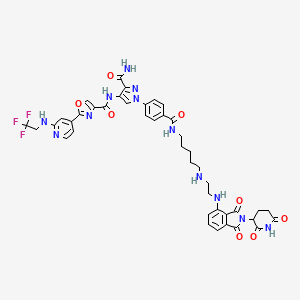
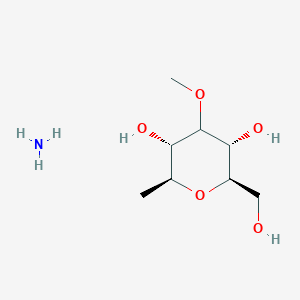
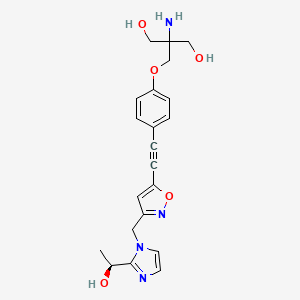

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
